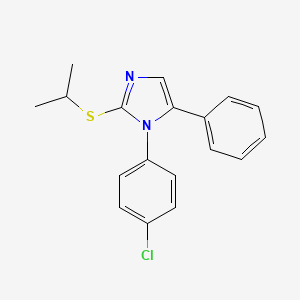

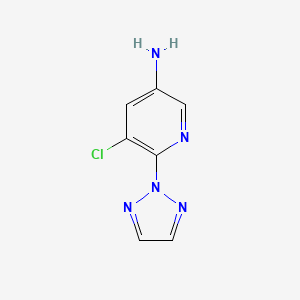

![molecular formula C12H23NO3S B2429680 tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate CAS No. 2089254-99-7](/img/structure/B2429680.png)

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” is a chemical compound with the CAS Number: 2089254-99-7 . It has a molecular weight of 261.39 . It is in the form of a powder .

Synthesis Analysis

The synthesis of “tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” involves several steps . The process begins by adding benzyl chloride to ethanolamine and heating it to reflux for 1 to 1.5 hours . After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete . Ammonia gas is then passed through the reaction for 2.5 to 3.5 hours . After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5 to 1 hour . Finally, hydrogen gas is passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (4- (2-hydroxyethyl)tetrahydro-2H-thiopyran-4-yl)carbamate" . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis

The compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .Physical And Chemical Properties Analysis

The compound is a light yellow clear liquid . It has a boiling point of 92°C at 0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) .科学的研究の応用

Synthesis and Organic Chemistry

Intermediate in Enantioselective Synthesis : The compound is a crucial intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in enantioselective synthesis processes (Ober et al., 2004).

Utility in Isostructural Families of Compounds : It forms a part of the isostructural family of compounds used in molecular structuring, particularly in crystal formation involving hydrogen and halogen bonds (Baillargeon et al., 2017).

Synthesis of Natural Product Jaspine B : This compound serves as an intermediate in the synthesis of the natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Formation of Functionalised Carbamates : It is involved in the creation of functionalised carbamates through reactions with various electrophiles, showcasing its versatility in organic synthesis (Ortiz et al., 1999).

Pharmacology and Medicinal Chemistry

Preparation of Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl carbamates leads to the creation of optically pure enantiomers, which are vital for synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).

Intermediate in Omisertinib Synthesis : It acts as an important intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Zhao et al., 2017).

Building Blocks in Organic Synthesis : tert-Butyl carbamates have been identified as effective building blocks in organic synthesis, particularly in the creation of N-(Boc)-protected nitrones, which are useful in various chemical transformations (Guinchard et al., 2005).

Preparation of Organic Photovoltaic Materials : Used in the preparation of triarylamino derivatives for organic photovoltaic materials, indicating its utility in renewable energy research (Chmovzh & Rakitin, 2021).

Chemoselective Transformation of Amino Protecting Groups : It is involved in the chemoselective transformation of amino protecting groups, a process significant in the field of medicinal chemistry (Sakaitani & Ohfune, 1990).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZLGORELOMWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

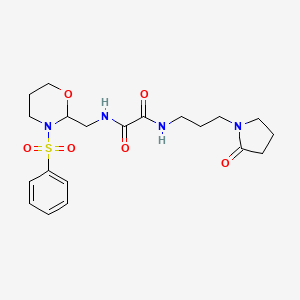

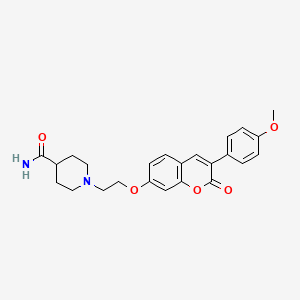

![2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2429597.png)

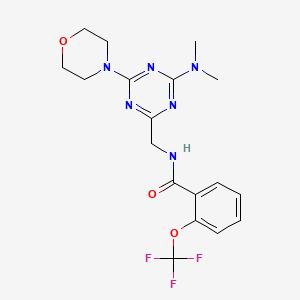

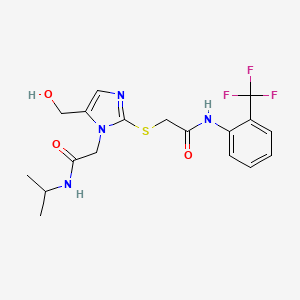

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)

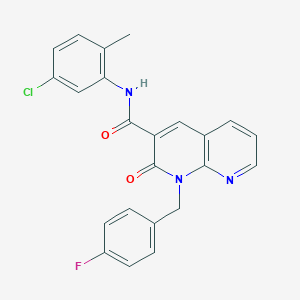

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)